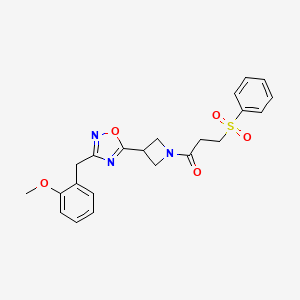

1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-29-19-10-6-5-7-16(19)13-20-23-22(30-24-20)17-14-25(15-17)21(26)11-12-31(27,28)18-8-3-2-4-9-18/h2-10,17H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCNVNYVIMYIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 383.4 g/mol. The structure includes a methoxybenzyl group, an oxadiazole moiety, and a phenylsulfonyl group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown promising results against breast cancer cells (MCF-7) using MTT assays. These studies indicated that the synthesized compounds exhibited higher cytotoxicity compared to standard drugs like Tamoxifen .

Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cells

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds with similar structural features have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting effective antimicrobial activity .

Table 2: Antimicrobial Activity Against Selected Bacteria

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, the oxadiazole moiety is known to engage in hydrogen bonding with enzyme active sites, potentially inhibiting their function and leading to apoptosis in cancer cells. Additionally, the presence of the phenylsulfonyl group may enhance interaction with biological membranes, facilitating cellular uptake and increasing bioavailability.

Case Studies

One notable case study involved the synthesis and evaluation of related oxadiazole compounds where researchers employed both experimental and computational methods (DFT calculations) to elucidate their structure-activity relationships. The findings suggested that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancerous cells over normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Based Antifungal Agents

The fluorometric Alamar Blue assay in highlights imidazolylindol-propanol (MIC: 0.001 µg/mL against Candida albicans) as a potent antifungal agent.

- Key Differences: The imidazolylindol-propanol lacks the azetidine and phenylsulfonyl groups but includes an indole-imidazole system. The azetidine in the target compound may improve bioavailability by reducing steric hindrance compared to bulkier heterocycles .

Oxadiazole Pesticides

lists oxadiazon and oxadiargyl, oxadiazole-based herbicides. These compounds feature dichlorophenyl and alkyl substituents instead of the target’s 2-methoxybenzyl and azetidine groups. The phenylsulfonyl-propanone moiety in the target compound may reduce phytotoxicity compared to halogenated analogs, suggesting divergent applications (pharmaceutical vs. agrochemical) .

Azetidine-Containing Analogs

includes 1-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one, which shares an oxadiazole group but replaces azetidine with a methoxy-phenyl chain. The azetidine in the target compound may enhance binding to rigid enzyme pockets (e.g., kinases or proteases) due to its constrained geometry .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Antifungal Potential: The target compound’s 2-methoxybenzyl group may enhance membrane penetration in fungi, akin to imidazolylindol-propanol’s indole moiety. However, the phenylsulfonyl group could reduce cytotoxicity compared to halogenated derivatives .

- Synthetic Challenges: Azetidine incorporation requires multi-step synthesis (e.g., cyclization of aminonitriles), contrasting with simpler acryloylation routes for non-azetidine analogs .

- Agrochemical vs. Pharmaceutical Use : Unlike oxadiazon’s halogenated structure (optimized for herbicidal activity), the target compound’s polar sulfonyl group suggests a drug development focus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.